2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid is an organic compound that features a nicotinic acid core substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps. One common approach is to start with the nicotinic acid derivative, which undergoes a series of reactions to introduce the 2,4-difluorophenyl group and the thioether linkage. The reaction conditions often involve the use of solvents like methanol or ethanol and reagents such as hydrazides and aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce a new aromatic or aliphatic group .
Scientific Research Applications
2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinic acid derivatives and thioether-containing molecules. Examples include:
- 2-((2-((2,4-Dichlorophenyl)amino)-2-oxoethyl)thio)nicotinic acid
- 2-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid .
Uniqueness
What sets 2-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)nicotinic acid apart is the presence of the 2,4-difluorophenyl group, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3S/c15-8-3-4-11(10(16)6-8)18-12(19)7-22-13-9(14(20)21)2-1-5-17-13/h1-6H,7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKHXFBDIHAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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